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molecular formula C8H18ClNO B8508416 (R)-2-(piperidin-3-yl)propan-2-ol hydrochloride

(R)-2-(piperidin-3-yl)propan-2-ol hydrochloride

Cat. No. B8508416
M. Wt: 179.69 g/mol
InChI Key: SEDMILKWVAVRIH-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

Methyl magnesium bromide (5 mL, 3M in diethyl ether, 15 mmol) was added dropwise to a solution of the 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.29 g, 5 mmol) in diethyl ether (20 mL) and THF (20 mL) during 10 min. The mixture was stirred for 30 min and thereafter slowly quenched with NH3Cl solution (10 mL, 3M). The phases were separated and the organic phase was evaporated to yield a yellow oil. The oil was dissolved in DCM (2 mL) and TFA (2 mL) was added and the reaction was left at room temperature for 15 min. The solvents were evaporated and the residue dissolved in EtOAc. HCl was bubbled through the solution in a gentle stream for 10 minutes. The solvent was evaporated and the residue dried in vacuum. Dissolution in EtOAc (100 mL) and stirring for 1 h at room temperature yielded the solid product, which was filtered off and dried in vacuum to produce white crystals. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.01 (d, J=15.87 Hz, 6 H) 1.08-1.26 (m, 1 H) 1.46-1.68 (m, 2 H) 1.74 (d, J=10.99 Hz, 2 H) 2.47-2.56 (m, 1 H) 2.55-2.75 (m, 1 H) 3.11 (d, J=12.45 Hz, 1 H) 3.24 (d, J=12.45 Hz, 1 H) 8.81 (s, 1 H) 9.18 (s, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Br.[N:4]1(C(OC(C)(C)C)=O)[CH2:9][CH2:8][CH2:7][CH:6](C(OCC)=O)[CH2:5]1.[C:22]([OH:28])([C:24](F)(F)F)=O.[CH2:29](Cl)[Cl:30]>C(OCC)C.C1COCC1>[ClH:30].[NH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:22]([OH:28])([CH3:29])[CH3:24])[CH2:5]1 |f:6.7|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.29 g
Type
reactant
Smiles
N1(CC(CCC1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched with NH3Cl solution (10 mL, 3M)
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
WAIT
Type
WAIT
Details
the reaction was left at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
HCl was bubbled through the solution in a gentle stream for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in EtOAc (100 mL)
STIRRING
Type
STIRRING
Details
stirring for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
yielded the solid product, which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to produce white crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.N1CC(CCC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07666888B2

Procedure details

Methyl magnesium bromide (5 mL, 3M in diethyl ether, 15 mmol) was added dropwise to a solution of the 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.29 g, 5 mmol) in diethyl ether (20 mL) and THF (20 mL) during 10 min. The mixture was stirred for 30 min and thereafter slowly quenched with NH3Cl solution (10 mL, 3M). The phases were separated and the organic phase was evaporated to yield a yellow oil. The oil was dissolved in DCM (2 mL) and TFA (2 mL) was added and the reaction was left at room temperature for 15 min. The solvents were evaporated and the residue dissolved in EtOAc. HCl was bubbled through the solution in a gentle stream for 10 minutes. The solvent was evaporated and the residue dried in vacuum. Dissolution in EtOAc (100 mL) and stirring for 1 h at room temperature yielded the solid product, which was filtered off and dried in vacuum to produce white crystals. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.01 (d, J=15.87 Hz, 6 H) 1.08-1.26 (m, 1 H) 1.46-1.68 (m, 2 H) 1.74 (d, J=10.99 Hz, 2 H) 2.47-2.56 (m, 1 H) 2.55-2.75 (m, 1 H) 3.11 (d, J=12.45 Hz, 1 H) 3.24 (d, J=12.45 Hz, 1 H) 8.81 (s, 1 H) 9.18 (s, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Br.[N:4]1(C(OC(C)(C)C)=O)[CH2:9][CH2:8][CH2:7][CH:6](C(OCC)=O)[CH2:5]1.[C:22]([OH:28])([C:24](F)(F)F)=O.[CH2:29](Cl)[Cl:30]>C(OCC)C.C1COCC1>[ClH:30].[NH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:22]([OH:28])([CH3:29])[CH3:24])[CH2:5]1 |f:6.7|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.29 g
Type
reactant
Smiles
N1(CC(CCC1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched with NH3Cl solution (10 mL, 3M)
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
WAIT
Type
WAIT
Details
the reaction was left at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
HCl was bubbled through the solution in a gentle stream for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in EtOAc (100 mL)
STIRRING
Type
STIRRING
Details
stirring for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
yielded the solid product, which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to produce white crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.N1CC(CCC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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